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Compound of Interest

Compound Name: Quinaprilat

Cat. No.: B3434231 Get Quote

This technical guide provides a comprehensive overview of the preclinical pharmacology and

toxicology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE)

inhibitor, quinapril. The information is intended for researchers, scientists, and professionals

involved in drug development, offering detailed insights into its mechanism of action,

pharmacokinetic and pharmacodynamic profiles, and extensive safety evaluation in non-clinical

studies.

Preclinical Pharmacology
Quinapril is an ethyl ester prodrug that is rapidly hydrolyzed in the body to its active diacid form,

quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the

therapeutic effects observed.[3][4]

Mechanism of Action
Quinaprilat exerts its pharmacological effects by competitively inhibiting the angiotensin-

converting enzyme (ACE).[5] ACE is a key component of the renin-angiotensin-aldosterone

system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the

potent vasoconstrictor angiotensin II.[5][6]

The inhibition of ACE by quinaprilat leads to several physiological responses:

Reduced Angiotensin II Levels: This is the primary mechanism, leading to vasodilation and a

decrease in total peripheral resistance, which in turn lowers blood pressure.[1][6]
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Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to a decrease in

aldosterone secretion from the adrenal cortex.[5] This results in a mild natriuretic and diuretic

effect and a small increase in serum potassium.[3][5]

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a

potent vasodilator.[4][7] By inhibiting ACE, quinaprilat increases bradykinin levels, which

contributes to its antihypertensive effect through vasodilation.

The antihypertensive activity of quinaprilat is primarily attributed to the inhibition of both

circulating and tissue-based ACE, with tissue ACE inhibition being a particularly important

component of its mechanism.[3][8]
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Caption: Mechanism of action of Quinaprilat on the RAAS and Bradykinin pathways.

Pharmacodynamics
Preclinical studies in various animal models have demonstrated the potent antihypertensive

effects of quinapril. It effectively lowers blood pressure in both high-renin (e.g., renal

hypertensive rats) and normal-renin (e.g., spontaneously hypertensive rats) models.[3]

Hemodynamic studies in dogs showed that quinapril decreases total peripheral and renal
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vascular resistance.[3][9] The antihypertensive activity correlates well with the inhibition of

tissue ACE.[1] In cardiomyopathic hamsters, quinapril was shown to prevent the decline in left

ventricular contractile function.[1]

Pharmacokinetics (ADME)
The pharmacokinetic profile of quinapril and its active metabolite, quinaprilat, has been

evaluated in several animal species.

Absorption: Following oral administration, the prodrug quinapril is rapidly absorbed.[1][3]

Distribution: After absorption, quinapril is extensively distributed to most tissues, with the

notable exception of the brain, as it does not cross the blood-brain barrier.[1][3][10] Both

quinapril and quinaprilat are highly protein-bound in plasma, at approximately 97%.[7]

Metabolism: Quinapril is rapidly and extensively hydrolyzed via de-esterification to form its

pharmacologically active diacid metabolite, quinaprilat.[1][3] Metabolism to other

compounds is not extensive.[3][9]

Excretion: The primary route of excretion for quinaprilat is via the urine.[2][3][11] Plasma

concentration-time profiles show a polyexponential decay with a prolonged terminal phase at

low concentrations across all species studied.[3][9]

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Preclinical Species

Species Drug Route
Tmax
(hours)

Cmax
(ng/mL)

T½
(hours)

Referenc
e

Horse Quinapril IV - - 0.694 [12]

Horse Quinaprilat IV 0.167 145 1.734 [12]

Rat Quinapril Oral ~1 - - [7]

Rat Quinaprilat Oral ~2.5 - ~2 [7][8]

Dog Quinapril Oral Rapid - - [3]

Monkey Quinapril Oral Rapid - - [3]
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Note: Specific Cmax and T½ values for rats, dogs, and monkeys after oral administration were

not detailed in the provided search results, only that absorption was rapid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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